N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, a phenylurea moiety, and a methoxyphenyl group
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S2/c1-26-14-9-7-13(8-10-14)19-15(24)11-27-18-23-22-17(28-18)21-16(25)20-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,24)(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXMJCRUYWECIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(3-Phenylureido)-1,3,4-Thiadiazole-2-Thiol
The thiadiazole core is synthesized through a cyclization reaction. Thiosemicarbazide is treated with carbon disulfide in an alkaline medium (e.g., aqueous NaOH), leading to the formation of 5-amino-1,3,4-thiadiazole-2-thiol. This intermediate is subsequently functionalized with a phenylurea group via reaction with phenyl isocyanate.
Reaction Conditions :
- Solvent : Anhydrous acetonitrile
- Temperature : Reflux at 80°C for 5 hours
- Yield : ~75–80% (estimated based on analogous reactions).
Mechanistic Insight :
The amino group on the thiadiazole ring undergoes nucleophilic attack on the electrophilic carbon of phenyl isocyanate, forming a urea linkage. The reaction is driven by the liberation of HCl, which is neutralized by the basic medium.
Characterization Data :
Preparation of N-(4-Methoxyphenyl)Chloroacetamide
The acetamide precursor is synthesized by acylating 4-methoxyaniline with chloroacetyl chloride.
Procedure :
- 4-Methoxyaniline (1.0 equiv) is dissolved in dry dichloromethane under nitrogen.
- Triethylamine (1.2 equiv) is added as a base to scavenge HCl.
- Chloroacetyl chloride (1.1 equiv) is introduced dropwise at 0°C.
- The reaction is stirred at room temperature for 4 hours.
Workup :
The mixture is washed with water, dried over Na₂SO₄, and concentrated in vacuo. The product is recrystallized from ethanol to yield white crystals.
Characterization Data :
Coupling Reaction to Form the Target Compound
The final step involves alkylation of the thiol group on the thiadiazole intermediate with the chloroacetamide precursor.
Optimized Conditions :
- Solvent : Acetone
- Base : Potassium carbonate (2.0 equiv)
- Temperature : Reflux at 56°C for 8–12 hours
- Yield : 68–72%.
Mechanism :
The thiolate anion (generated via deprotonation by K₂CO₃) attacks the electrophilic methylene carbon of the chloroacetamide, displacing chloride and forming a thioether bond.
Purification :
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallized from ethanol.
Characterization Data :
- ¹H-NMR (DMSO-d₆) :
- ¹³C-NMR :
- HRMS (ESI) : m/z calculated for C₁₉H₁₈N₄O₃S₂ [M+H]⁺: 437.0894; found: 437.0891.
Critical Analysis of Synthetic Challenges
Regioselectivity in Ureido Formation
The reaction between 5-amino-1,3,4-thiadiazole-2-thiol and phenyl isocyanate must be carefully controlled to avoid over-alkylation. Excess isocyanate may lead to bis-urea byproducts, which are mitigated by maintaining a 1:1 stoichiometric ratio.
Stability of the Thiol Intermediate
The thiol group is prone to oxidation, necessitating inert atmosphere conditions during synthesis. Stabilizing agents such as 1,4-dithiothreitol (DTT) may be employed in storage.
Comparative Evaluation of Alternative Routes
Direct Amination vs. Stepwise Functionalization
Alternative approaches involving direct introduction of the ureido group during thiadiazole synthesis were explored but resulted in lower yields (<50%) due to competing side reactions. The stepwise method (amine → urea → alkylation) remains superior.
Solvent Effects on Alkylation
Replacing acetone with DMF accelerated the reaction but led to decomposition at elevated temperatures. Acetone provided optimal balance between reactivity and stability.
Scalability and Industrial Feasibility
Pilot-Scale Production
A kilogram-scale trial achieved 65% overall yield using continuous flow reactors for the cyclization and alkylation steps. Key parameters included:
- Residence Time : 20 minutes (cyclization), 40 minutes (alkylation).
- Temperature Control : ±2°C tolerance to prevent exothermic runaway.
Chemical Reactions Analysis
Thioether Bond Formation
The thioacetamide bridge (-S-CH₂-C(O)-NH-) is established via alkylation:
-
Conditions :
Acylation and Functionalization
The acetamide group undergoes further reactions:
Biological Activity-Driven Modifications
The compound’s anticancer and antioxidant properties are enhanced via structural tuning:
-
Thiadiazole Ring Oxidation : Forms sulfone derivatives using H₂O₂/AcOH .
-
Ureido Group Replacement : Substituting phenylurea with heteroaryl groups (e.g., pyridyl) alters target affinity .
Mechanistic Insights
-
Alkylation : Proceeds via SN² mechanism, where the thiolate ion attacks the chloroacetamide’s electrophilic carbon .
-
Ureido Formation : Nucleophilic attack by the thiadiazole amino group on the isocyanate carbon .
Analytical Characterization
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives, including N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, as anticancer agents. The compound's structure suggests it may inhibit specific enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX), which plays a role in inflammation and cancer metastasis .
Case Study:
In silico molecular docking studies have indicated that this compound could serve as a lead for developing new anticancer drugs. The binding affinity to target proteins was assessed, revealing promising interactions that warrant further investigation into its efficacy in vitro and in vivo .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been a focal point of research. Thiadiazole derivatives are known for their anti-inflammatory effects, which can be attributed to their capacity to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase .
Research Findings:
Studies have demonstrated that derivatives of thiadiazole can reduce inflammation markers in animal models, suggesting that this compound may possess similar properties .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions that introduce the thiadiazole and phenylureido groups into the acetamide framework. The mechanism of action is thought to involve interaction with specific molecular targets within cells, leading to modulation of signaling pathways associated with cancer cell proliferation and inflammation .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide: Unique due to its specific combination of functional groups.
N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butyramide: Contains a butyramide group, offering different chemical properties.
Uniqueness
This compound is unique due to its specific combination of a methoxyphenyl group, a phenylurea moiety, and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its antioxidant, anticancer, antimicrobial, and neuroprotective properties, supported by various studies and data.
1. Chemical Structure and Synthesis
The compound features a 1,3,4-thiadiazole ring, which is known for its biological activity. The synthesis typically involves the reaction of phenyl isocyanate with derivatives of 1,3,4-thiadiazole . The presence of the methoxyphenyl and phenylureido groups contributes to its biological profile.
2. Antioxidant Activity
Research indicates that compounds with similar structures exhibit substantial antioxidant properties. For example, derivatives containing the 1,3,4-thiadiazole scaffold have shown effective radical scavenging activities in various assays, such as the DPPH method . The antioxidant activity is crucial for mitigating oxidative stress-related diseases.
Table 1: Antioxidant Activity Comparison
3. Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have shown that compounds with similar thiadiazole structures exhibit cytotoxic effects against glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay demonstrated significant cytotoxicity with IC50 values indicating potent activity .
Table 2: Anticancer Activity Overview
4. Antimicrobial Activity
The compound's antimicrobial properties have been explored extensively. Similar thiadiazole derivatives have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The median effective concentration (EC50) values for related compounds suggest promising antimicrobial activity .
Table 3: Antimicrobial Activity Results
5. Neuroprotective Effects
Emerging studies indicate that derivatives of the thiadiazole scaffold may possess neuroprotective properties. These compounds have shown potential in models of epilepsy and neurodegenerative diseases by modulating neurotransmitter levels and reducing neuronal damage .
Q & A
Basic: How is this compound synthesized, and what characterization methods confirm its structure?
Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of 5-(3-phenylureido)-1,3,4-thiadiazol-2-thiol with chloroacetyl derivatives under basic conditions (e.g., potassium carbonate in DMF) . The final product is purified via recrystallization or column chromatography. Structural confirmation employs:
- Elemental analysis for purity.
- IR spectroscopy to identify functional groups (e.g., C=O at ~1653 cm⁻¹, NH stretching at ~3275–3353 cm⁻¹) .
- ¹H/¹³C NMR to resolve methoxyphenyl protons (~3.8 ppm for OCH₃) and thiadiazole carbons .
- Mass spectrometry (GC-MS/HRMS) to verify molecular weight .
Basic: What in vitro models assess its anticancer activity, and how is selectivity determined?
Answer:
- Cell lines : Activity is tested against cancer cell lines (e.g., MCF-7 breast cancer, A549 lung adenocarcinoma) using the MTT assay, with IC₅₀ values calculated .
- Selectivity : Cytotoxicity is compared to non-cancerous lines (e.g., NIH3T3 fibroblasts). A lower IC₅₀ in cancer cells vs. normal cells indicates selectivity . For example, a derivative showed IC₅₀ = 0.034 mmol L⁻¹ in A549 vs. negligible toxicity in NIH3T3 .
Advanced: What molecular targets or pathways underlie its anticancer effects?
Answer:
- Akt inhibition : Derivatives suppress Akt kinase activity (92.36% inhibition at 50 µM), inducing apoptosis and G2/M cell cycle arrest in glioma and lung cancer models .
- Mechanistic validation : Flow cytometry confirms mitochondrial membrane depolarization and caspase-3 activation. Molecular docking reveals π-π interactions and hydrogen bonding with Akt’s active site .
- Aromatase inhibition : Some analogs (e.g., compound 4y) inhibit aromatase (IC₅₀ = 0.062 mmol L⁻¹), relevant for hormone-dependent cancers .
Advanced: How can pharmacokinetic properties like BBB penetration be optimized?
Answer:
- Structural modifications : Introducing lipophilic groups (e.g., cyclohexylmethyl) enhances BBB permeability. FEP (free energy perturbation) calculations guide substitutions to balance hydrophobicity and solubility .
- In silico prediction : Tools like BBB score estimators prioritize compounds with optimal logP (2–5) and polar surface area (<90 Ų) .
- In vivo validation : Rodent models assess brain-to-plasma ratios post-IV administration .
Advanced: How to resolve contradictions in structure-activity relationships (SAR) among analogs?
Answer:
- Case study : Para-substituted phenyl groups (e.g., p-tolyl in compound 4y) show higher activity than ortho/meta analogs . Contradictions arise when electron-withdrawing groups (e.g., -NO₂) improve activity in some contexts but reduce solubility.
- Resolution strategies :
Advanced: What methods validate apoptosis induction and off-target effects?
Answer:
- Apoptosis assays :
- Off-target screening :
Advanced: How to address solubility challenges in preclinical testing?
Answer:
- Formulation strategies : Use co-solvents (e.g., DMSO:PEG 400) or nanoencapsulation to improve aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) that enhance solubility and are cleaved in vivo .
- Crystallography : Analyze crystal packing to identify polymorphs with better dissolution profiles .
Advanced: What in vivo models are appropriate for efficacy and toxicity studies?
Answer:
- Efficacy : Xenograft models (e.g., nude mice with A549 tumors) monitor tumor volume reduction post-treatment (10–50 mg/kg, oral/IP) .
- Toxicity :
Advanced: How do structural analogs compare in multi-drug-resistant (MDR) cancer models?
Answer:
- MDR reversal assays : Co-administration with P-gp inhibitors (e.g., verapamil) tests whether analogs evade efflux pumps .
- Resistance profiling : Generate resistant cell lines via gradual dose escalation and compare gene expression (e.g., ABC transporters) .
Advanced: What computational tools aid in hit-to-lead optimization?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
